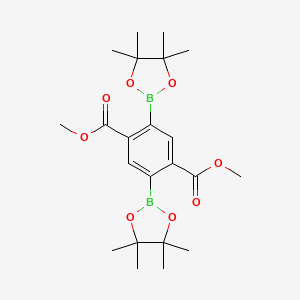
Dimethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate is a chemical compound with the molecular formula C22H32B2O8 and a molecular weight of 446.1 g/mol . This compound is known for its unique structure, which includes two boronate ester groups attached to a terephthalate core. It is commonly used in organic synthesis, particularly in the field of cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate typically involves the reaction of dimethyl terephthalate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Hydroboration: It can participate in hydroboration reactions with alkynes and alkenes, leading to the formation of organoboron compounds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents.
Major Products
Biaryl Compounds: Formed from cross-coupling reactions.
Organoboron Compounds: Resulting from hydroboration reactions.
Aplicaciones Científicas De Investigación
Dimethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Dimethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate primarily involves its role as a boron source in cross-coupling reactions. The boronate ester groups facilitate the formation of carbon-boron bonds, which are then transformed into carbon-carbon bonds in the presence of a palladium catalyst. This process involves the oxidative addition of the aryl or vinyl halide to the palladium catalyst, followed by transmetalation with the boronate ester and reductive elimination to form the final product .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronate ester used in similar cross-coupling reactions.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A structurally similar compound with applications in organic synthesis.
Uniqueness
Dimethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate is unique due to its dual boronate ester groups attached to a terephthalate core, which provides enhanced reactivity and versatility in synthetic applications compared to other boronate esters .
Propiedades
Fórmula molecular |
C22H32B2O8 |
|---|---|
Peso molecular |
446.1 g/mol |
Nombre IUPAC |
dimethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H32B2O8/c1-19(2)20(3,4)30-23(29-19)15-11-14(18(26)28-10)16(12-13(15)17(25)27-9)24-31-21(5,6)22(7,8)32-24/h11-12H,1-10H3 |
Clave InChI |
PKVRYRUGGZBDOH-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OC)B3OC(C(O3)(C)C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


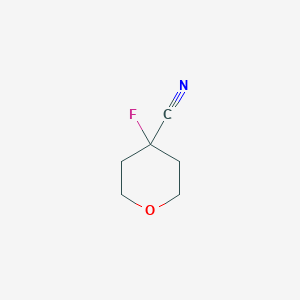
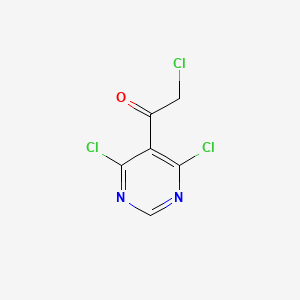
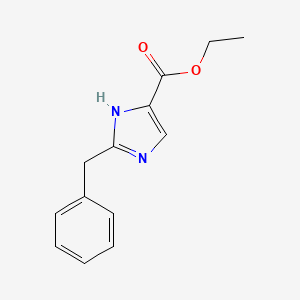
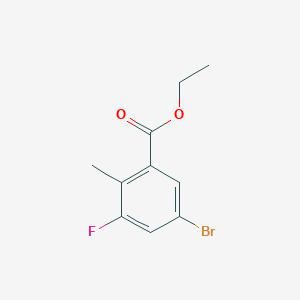
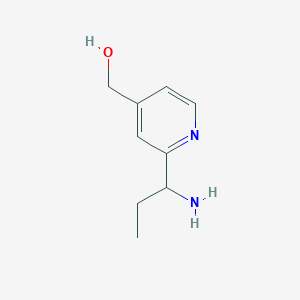
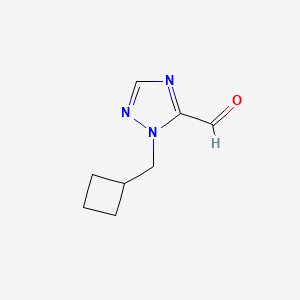
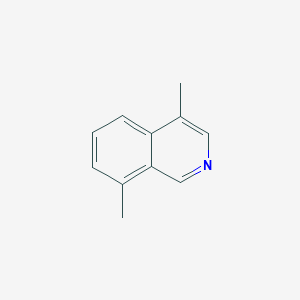
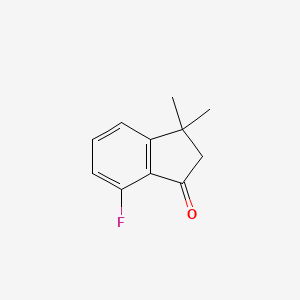
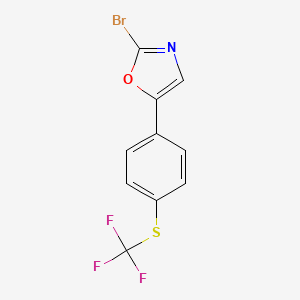
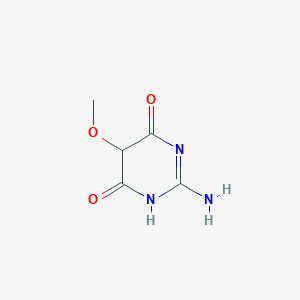
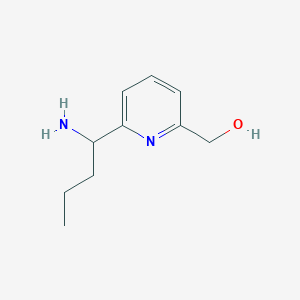
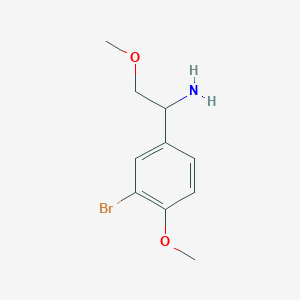

![7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12968909.png)
